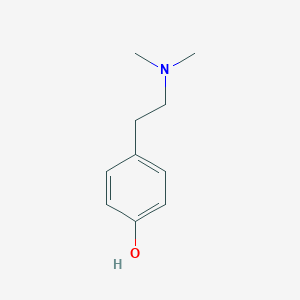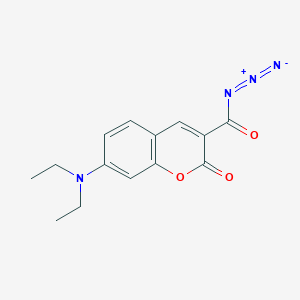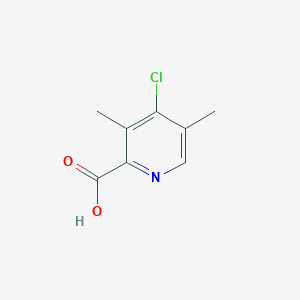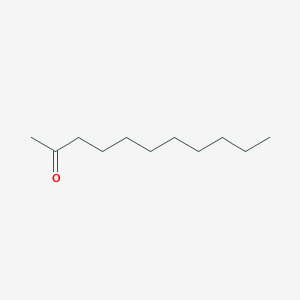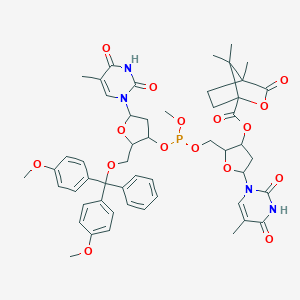
3-Dttctp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-DTTCTP involves its ability to scavenge free radicals and inhibit oxidative stress. This compound has been found to inhibit lipid peroxidation and protect cells from oxidative damage. Additionally, 3-DTTCTP has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical And Physiological Effects
3-DTTCTP has been found to exhibit unique biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3-DTTCTP has been found to reduce the levels of reactive oxygen species and lipid peroxidation products in cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-DTTCTP in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress. This makes it a potential candidate for the development of new antioxidants and treatments for oxidative stress-related diseases. However, one of the limitations of using 3-DTTCTP in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-DTTCTP. One potential direction is the development of new antioxidants and treatments for oxidative stress-related diseases. Additionally, further studies are needed to determine the potential applications of 3-DTTCTP in the development of new antibiotics. Finally, more research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Conclusion
In conclusion, 3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits unique biochemical and physiological effects and has been found to have potential applications in the development of new antioxidants and antibiotics. Further research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Synthesis Methods
The synthesis of 3-DTTCTP involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form 3,4-dihydroxybenzaldehyde thiosemicarbazone. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-DTTCTP.
Scientific Research Applications
3-DTTCTP has been studied extensively for its potential applications in various scientific fields. This compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 3-DTTCTP has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
144674-88-4 |
|---|---|
Product Name |
3-Dttctp |
Molecular Formula |
C52H59N4O16P |
Molecular Weight |
1027 g/mol |
IUPAC Name |
[2-[[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-methoxyphosphanyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C52H59N4O16P/c1-30-26-55(47(61)53-43(30)57)41-24-37(70-46(60)51-23-22-50(5,45(59)71-51)49(51,3)4)40(69-41)29-67-73(65-8)72-38-25-42(56-27-31(2)44(58)54-48(56)62)68-39(38)28-66-52(32-12-10-9-11-13-32,33-14-18-35(63-6)19-15-33)34-16-20-36(64-7)21-17-34/h9-21,26-27,37-42H,22-25,28-29H2,1-8H3,(H,53,57,61)(H,54,58,62) |
InChI Key |
YWFDZPZDPCCHRB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
synonyms |
3'-O-(5'-dimethoxytritylthymidyl)-5'-O-(3'-camphanoylthymidyl)-O-methyl phosphite 3-DTTCTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



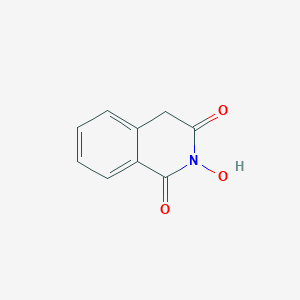
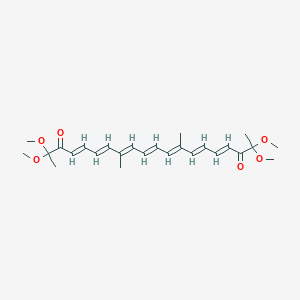
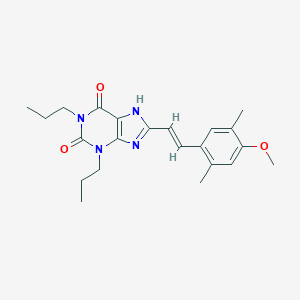
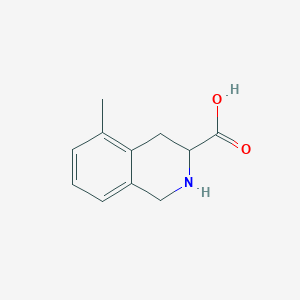
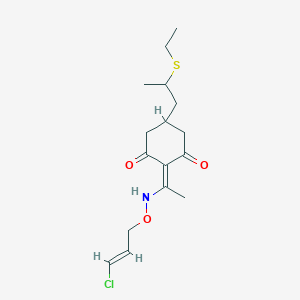
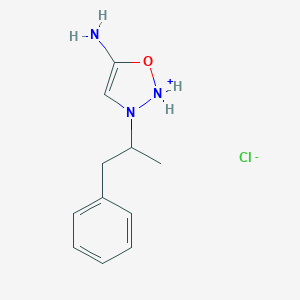
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
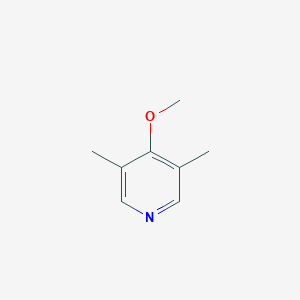
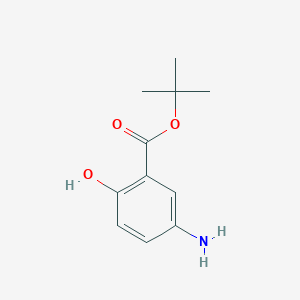
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
